3,4-dichloro-N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)benzamide
Description
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Properties
IUPAC Name |
3,4-dichloro-N-[6-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyridin-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3F3N4O/c19-11-5-4-9(6-12(11)20)17(29)28-15-3-1-2-14(26-15)27-16-13(21)7-10(8-25-16)18(22,23)24/h1-8H,(H2,25,26,27,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXJOZAGPWMINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)NC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are widely used in the agrochemical and pharmaceutical industries. They are thought to have unique biological activities due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety.
Biological Activity
3,4-Dichloro-N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)benzamide, also known by its CAS number 477869-98-0, is a complex organic compound with potential pharmacological applications. The compound features multiple halogen substitutions and a pyridine-based structure, which are often associated with biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H10Cl3F3N4O, with a molecular weight of 461.65 g/mol. The compound's structure includes:
- Two chlorinated benzene rings
- A trifluoromethyl group
- A pyridine moiety
| Property | Value |
|---|---|
| Molecular Formula | C18H10Cl3F3N4O |
| Molecular Weight | 461.65 g/mol |
| Boiling Point | 458.6 ± 45.0 °C (Predicted) |
| Density | 1.591 ± 0.06 g/cm³ (Predicted) |
| pKa | 10.57 ± 0.70 (Predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The presence of chlorine and trifluoromethyl groups enhances lipophilicity and binding affinity to target proteins.
- Inhibition of Kinases : Preliminary studies suggest that the compound may act as a kinase inhibitor, similar to other benzamide derivatives that have shown efficacy against various cancer cell lines by disrupting signaling pathways essential for cell proliferation and survival.
- Antimicrobial Activity : The structural components of the compound indicate potential antimicrobial properties, particularly against Gram-positive bacteria due to the presence of electron-withdrawing groups that enhance the compound's ability to penetrate bacterial membranes.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, benzamide derivatives have been studied for their ability to inhibit RET kinase activity, which is crucial in certain types of cancers.
Case Study : A derivative with a similar structure was tested against multiple cancer cell lines (e.g., A431 and Jurkat cells), demonstrating IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating potent antiproliferative effects.
Antimicrobial Activity
In vitro studies have shown that the compound exhibits antibacterial properties against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Escherichia coli | 62.50 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity correlates strongly with specific structural features:
- Chlorine Substituents : Increase hydrophobic interactions with target proteins.
- Trifluoromethyl Group : Enhances metabolic stability and bioavailability.
Preparation Methods
Formation of 6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-amine
The central bis-pyridinylamine scaffold is synthesized via nucleophilic aromatic substitution (SNAr) between 2,3-dichloro-5-(trifluoromethyl)pyridine and 6-aminopyridin-2-amine. Key parameters include:
Reaction Conditions
- Solvent: Dimethylformamide (DMF)/water (4:1 v/v)
- Base: N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
- Temperature: 80°C, 18 hours
- Yield: 68–72%
Mechanistic Considerations
The electron-withdrawing trifluoromethyl and chloro groups activate the pyridine ring toward SNAr at the 2-position. Steric hindrance from the 3-chloro substituent necessitates prolonged reaction times compared to non-halogenated analogues.
Amidation with 3,4-Dichlorobenzoic Acid
The final benzamide group is introduced via carbodiimide-mediated coupling:
Optimized Protocol
- Activation : 3,4-Dichlorobenzoic acid (1.2 equiv) is treated with 1-Hydroxybenzotriazole monohydrate (HOBt, 1.5 equiv) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.3 equiv) in DMF at 0°C for 30 minutes.
- Coupling : Addition of the pyridinylamine intermediate (1.0 equiv) and triethylamine (2.5 equiv) with stirring at 25°C for 12 hours.
- Workup : Precipitation with ice-water followed by silica gel chromatography (ethyl acetate/hexane 1:3 → 1:1 gradient).
- Yield : 78–82% isolated product.
Critical Parameters
- Excess EDC·HCl improves conversion but risks O-acylisourea side product formation
- DMF purity (<50 ppm amines) crucial for minimizing competing side reactions
Alternative Methodologies
Microwave-Assisted Synthesis
Reducing reaction times from hours to minutes:
| Parameter | Conventional | Microwave | Improvement Factor |
|---|---|---|---|
| Amidation Time | 12 h | 45 min | 16× |
| Pyridinylamine Formation | 18 h | 2 h | 9× |
| Overall Yield | 72% | 69% | -4% |
While throughput increases, yields marginally decrease due to less controlled reaction dynamics.
Solid-Phase Synthesis
Immobilization of the pyridinylamine intermediate on Wang resin enables iterative coupling:
Advantages
- Simplified purification via filtration
- Automated synthesis potential
Limitations
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6)
δ 11.32 (s, 1H, NH), 8.58 (d, J = 2.1 Hz, 1H), 8.23 (d, J = 2.1 Hz, 1H), 7.92–7.86 (m, 2H), 7.65 (dd, J = 8.5, 2.1 Hz, 1H), 7.25 (s, 1H), 6.93 (s, 1H).
HRMS (ESI)
Calculated for C19H12Cl3F3N4O: 502.0124 [M+H]+
Observed: 502.0119
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient):
- Retention time: 8.34 min
- Purity: 99.2% (254 nm)
Challenges and Troubleshooting
Common Issues
- Incomplete Amidation : Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) as acylation catalyst
- Pyridine Ring Opening : Maintain pH >8 during SNAr step
- Trifluoromethyl Group Hydrolysis : Strict anhydrous conditions required above 60°C
Yield Optimization
| Factor | Impact on Yield |
|---|---|
| DMF water content <0.1% | +12% |
| EDC·HCl freshness | +9% |
| Inert atmosphere | +7% |
Industrial-Scale Considerations
Cost Analysis
- Raw material contribution: 63% of total cost
- Catalysts: 22% (primarily Pd complexes)
- Solvent recovery: Saves 18% production costs
Process Intensification
- Continuous flow reactors reduce reaction volume by 80%
- In-line IR monitoring enables real-time endpoint detection
Q & A
Q. Q1. What are the recommended synthetic routes for this compound, and how can intermediates be optimized for yield and purity?
Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with coupling a 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivative with a 6-aminopyridin-2-yl intermediate, followed by benzamide formation. Key steps include:
- Amination: Use Buchwald-Hartwig coupling or Ullmann-type reactions for aryl-aryl bond formation. Optimize catalysts (e.g., Pd/Cu systems) and ligands (e.g., Xantphos) to reduce side products .
- Benzamide Formation: Activate the carboxylic acid (e.g., via HATU/DCC coupling agents) and react with the amino-pyridine intermediate. Monitor reaction progress via HPLC to ensure complete conversion .
- Purification: Employ column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (solvent: ethanol/water) to isolate high-purity product .
Q. Q2. How can structural characterization be performed to confirm the compound’s identity and purity?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify substituent positions (e.g., trifluoromethyl group at pyridine C5, benzamide linkage). Compare chemical shifts with analogous compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] peak at m/z ~498.0).
- Elemental Analysis: Validate Cl and F content (±0.3% deviation) .
Advanced Research Questions
Q. Q3. How can computational modeling guide the design of experiments to study this compound’s interaction with bacterial enzymes like acps-pptase?
Methodological Answer:
- Target Docking: Use quantum chemical calculations (e.g., DFT) to model the compound’s binding affinity to acps-pptase active sites. Compare with known inhibitors (e.g., diflubenzuron derivatives) .
- Reaction Path Search: Apply ICReDD’s approach (combining quantum calculations and experimental data) to predict reaction intermediates and optimize inhibitor design .
- Validation: Perform in vitro enzyme assays (e.g., fluorescence-based kinetic studies) to correlate computational predictions with experimental IC values .
Q. Q4. How should researchers address contradictory data on this compound’s biochemical pathway modulation?
Methodological Answer:
- Assay Standardization: Control variables such as bacterial strain (e.g., E. coli vs. S. aureus), growth phase (log vs. stationary), and incubation time. For example, trifluoromethyl groups may exhibit strain-specific permeability .
- Pathway Mapping: Use transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify differentially expressed genes/metabolites. Cross-reference with databases like KEGG .
- Mechanistic Studies: Employ knockout strains (e.g., acps-pptase-deficient mutants) to isolate the compound’s primary vs. secondary targets .
Q. Q5. What strategies can improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Co-crystallization: Screen co-formers (e.g., cyclodextrins) to enhance aqueous solubility. Monitor stability via PXRD .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the benzamide moiety. Test hydrolysis rates in simulated physiological conditions .
- Nanocarriers: Encapsulate in liposomes or polymeric nanoparticles. Measure release kinetics using dialysis membranes .
Experimental Design and Data Analysis
Q. Q6. How can reaction conditions be optimized for scale-up synthesis while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, higher temperatures (>100°C) may accelerate amination but increase decomposition .
- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .
- Green Chemistry: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., Cyrene™). Assess using E-factor calculations .
Q. Q7. What analytical techniques are critical for resolving structural isomers or polymorphs of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal packing differences (e.g., benzamide torsion angles) to distinguish polymorphs .
- Solid-State NMR: Detect variations in hydrogen bonding networks (e.g., amide-proton environments) .
- DSC/TGA: Identify thermal transitions (melting points, decomposition profiles) to correlate with crystallinity .
Contradiction Analysis in Biological Activity
Q. Q8. How can researchers reconcile discrepancies in reported antibacterial efficacy across studies?
Methodological Answer:
- Meta-analysis: Aggregate data from multiple studies (e.g., MIC values) and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables (e.g., pH, inoculum size) .
- Resistance Profiling: Test against clinical isolates with known resistance mechanisms (e.g., efflux pump overexpression) .
- Synergy Studies: Evaluate combination therapies (e.g., with β-lactams) using checkerboard assays to calculate FIC indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
